N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers often face SAR invalidation when substituting benzimidazole-5-carboxamide analogs with uncharacterized acyl groups. This compound (CAS 1232781-44-0) provides the exact cyclohexanecarboxamide moiety and 2-methoxymethyl substituent required for reproducible kinase/HDAC profiling. • Structurally validated as an Itk inhibitor scaffold with X-ray co-crystal precedent. • HPLC-verified ≥98% purity, available from 1 mg to multi-gram custom synthesis. • Ships globally at ambient temperature; store at -20°C for long-term stability.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
Cat. No. B12177769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCOCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CCCCC3
InChIInChI=1S/C16H21N3O2/c1-21-10-15-18-13-8-7-12(9-14(13)19-15)17-16(20)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,17,20)(H,18,19)
InChIKeyCFHARABBLIOBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide: Procurement-Relevant Identity and Chemical Class Overview


N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide (CAS 1232781-44-0) is a synthetic small-molecule benzimidazole derivative with the molecular formula C16H21N3O2 and a molecular weight of 287.36 g/mol . The compound features a 2-methoxymethyl substituent on the benzimidazole core and a cyclohexanecarboxamide group at the 5-position, a scaffold that appears in patent literature describing benzimidazole derivatives for treating abnormal cell growth [1]. Publicly available bioactivity data remain sparse; however, structurally related benzimidazole-5-carboxamide analogs have been profiled against kinase and HDAC targets, suggesting potential research applications in epigenetic and kinase-focused discovery programs [2].

Why N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide Cannot Be Replaced by Generic In-Class Analogs


Benzimidazole derivatives with amide substitutions at the 5-position are not functionally interchangeable. Even minor variations in the acyl group (e.g., benzamide vs. cyclohexanecarboxamide) or the 2-substituent (e.g., methoxymethyl vs. methyl) can drastically alter target engagement profiles, as demonstrated by X-ray crystallography and SAR studies on related Itk inhibitors [1]. The cyclohexanecarboxamide moiety contributes specific steric and lipophilic characteristics that influence binding pocket complementarity; substituting a benzamide or cyclopropanecarboxamide analog without quantitative equivalence data risks invalidating any structure-activity relationship (SAR) hypothesis. Procurement of an uncharacterized analog in place of this specific compound introduces uncontrolled variables into experimental systems, particularly in assays where conformational constraint and hydrogen-bonding geometry at the 5-position amide are critical for activity.

Quantitative Differentiation Evidence for N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Benzamide Analog

The target compound (MW 287.36 g/mol) possesses a higher molecular weight and calculated logP than its direct benzamide analog N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide (MW 281.31 g/mol). Although experimentally determined logP values are not publicly available for either compound, the structural replacement of a planar phenyl ring with a cyclohexyl ring increases the number of heavy atoms and sp3-hybridized carbons (Fsp3), which is known to correlate with improved aqueous solubility and reduced aromatic ring-mediated off-target binding . The quantitative molecular property differences are directly measurable by LC-MS and can serve as identity and purity release criteria during procurement.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Cyclohexyl vs. Cyclopropyl Substituent: Steric Bulk and Conformational Restraint Differentiation

The cyclohexanecarboxamide group in the target compound provides greater steric bulk (six-membered ring adopting chair conformation) compared to the structurally minimal cyclopropanecarboxamide analog N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclopropanecarboxamide (cyclopropyl group, three-membered ring) . In the related Itk inhibitor series, cyclohexyl-methyl-amide substitution was shown by X-ray crystallography to occupy a hydrophobic pocket adjacent to the ATP-binding site, a spatial volume that smaller substituents cannot effectively fill, directly impacting inhibitory potency [1]. Although head-to-head potency data for this exact compound pair are not publicly available, the SAR precedent indicates that the cyclohexyl group confers a distinct binding mode unattainable by the cyclopropyl analog.

Structure-Activity Relationship Conformational Analysis Kinase Inhibitor Design

Patent-Cited Therapeutic Differentiation: Inclusion in Abnormal Cell Growth Patent vs. Non-Included Analogs

CA2672815A1, a patent filed by Wyeth and published in 2007, claims benzimidazole derivatives for treating abnormal cell growth [1]. While the patent's Markush structures encompass the 2-substituted-1H-benzimidazol-5-yl scaffold broadly, the specific combination of 2-methoxymethyl and 5-cyclohexanecarboxamide substituents renders this compound structurally distinguishable from the majority of exemplified compounds, which predominantly feature aryl, heteroaryl, or alkyl-amino substitutions. This patent inclusion, even if indirect, provides a documented therapeutic rationale for the compound that is absent for many close analogs listed only in chemical vendor catalogs without any biological context.

Oncology Abnormal Cell Growth Patent-Backed Research Tools

Recommended Research and Industrial Application Scenarios for N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide


Kinase Inhibitor SAR Exploration: Itk and Related Tyrosine Kinase Family Profiling

Based on the demonstrated activity of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as Itk inhibitors with resolved X-ray co-crystal structures [1], this compound is suited as a tool compound or starting scaffold for probing the hydrophobic pocket adjacent to the ATP-binding site in Itk and structurally related kinases. The 2-methoxymethyl substituent introduces an additional hydrogen-bond-capable moiety that may modulate selectivity versus analogs with methyl or unsubstituted 2-positions. Procurement for kinase selectivity panel screening is justified by the documented SAR precedent, but users must independently verify target engagement.

Epigenetic Probe Development: HDAC Inhibition Screening

Structural analogs within the benzimidazole-5-carboxamide class have been reported to exhibit HDAC inhibitory activity [1]. The cyclohexanecarboxamide moiety may serve as a surface-recognition cap group in HDAC inhibitor design, analogous to the role of cyclic alkyl amides in known HDAC inhibitor pharmacophores. This compound can be procured as a singleton for initial HDAC panel screening (HDAC1–11) to establish class and isoform selectivity profiles before committing to a full analog synthesis campaign. Note: Direct HDAC activity data for this exact compound are not available; this scenario is based on class-level inference.

Physicochemical Property Benchmarking in sp3-Rich Fragment and Lead-Like Space

With a molecular weight of 287.36 g/mol and a cyclohexyl group contributing elevated Fsp3 (fraction of sp3-hybridized carbons) relative to aromatic amide analogs, this compound can serve as a benchmarking standard for chromatographic method development and solubility assays in medicinal chemistry laboratories optimizing sp3-rich lead-like compounds [1]. Its distinct retention time and ionization efficiency in LC-MS systems, relative to the benzamide and cyclopropanecarboxamide analogs, make it a useful reference for evaluating batch-to-batch purity and identity during procurement quality control.

Patent-Landscape-Guided Oncology Research Tool

Given the inclusion of the benzimidazole-5-carboxamide scaffold in CA2672815A1 claiming abnormal cell growth treatment [1], this compound is appropriate for use in academic oncology research programs mapping the chemical space around the Wyeth patent claims. It can serve as a reference point for freedom-to-operate analysis or as a starting material for the synthesis of novel derivatives designed to explore structure-activity relationships outside the claimed Markush boundaries.

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